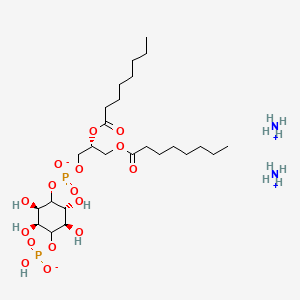

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions . It plays a critical role in the generation and transmission of cellular signals .

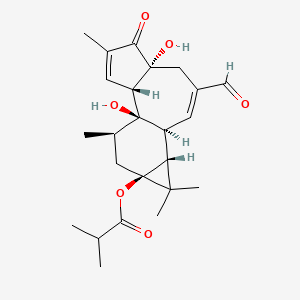

Molecular Structure Analysis

The molecular formula of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is C25H46O16P2 • 2NH4 . The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound .Chemical Reactions Analysis

PtdIns-(4)-P1 (1,2-dioctanoyl) can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) .Physical And Chemical Properties Analysis

The compound is a lyophilized powder with a molecular weight of 700.7 . The storage condition is -20°C .Applications De Recherche Scientifique

Asymmetric Synthesis of Phosphatidylinositol Derivatives : New asymmetric syntheses of phosphatidylinositol 4-phosphate (PtdIns(4)P) derivatives, including PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), were achieved. These syntheses led to the preparation of diacylglyceryl moieties with different chain lengths and a modified route for affinity probes (Chen, Feng, & Prestwich, 1998).

Role in ARF Guanine Nucleotide Exchange : Dioctanoyl PtdIns(4)P was found to bind the pleckstrin homology (PH) domain of GRP1, a protein involved in ARF guanine nucleotide exchange, with high affinity. This suggests a role in intracellular membrane trafficking regulation (Klarlund et al., 1998).

Response to Salt and Osmotic Stress in Plants : In Arabidopsis, PtdIns(4,5)P2, a related compound, rapidly increased in response to salt and osmotic stress. This suggests a role in signaling pathways distinct from the canonical IP3 signaling pathway in response to environmental stress (Dewald et al., 2001).

Impairment in Synaptic Vesicle Trafficking : Decreased levels of PtdIns(4,5)P2 in the brain, which is closely related to PtdIns-(4)-P1, were shown to lead to synaptic defects, indicating a critical role for this compound in synaptic vesicle cycle regulation (Di Paolo et al., 2004).

Regulation of Transferrin Recycling Kinetics : Research demonstrated that PtdIns(4,5)P2 availability regulates multiple steps in the endocytic cycle in non-neuronal cells, implying a similar regulatory role for PtdIns-(4)-P1 (Kim et al., 2006).

Involvement in Endo-lysosome Function : PtdIns(3,5)P2, another related compound, was found to control membrane trafficking in the endosomal/lysosomal system, suggesting similar potential roles for PtdIns-(4)-P1 (Dove et al., 2009).

Mécanisme D'action

Target of Action

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . The DAG and IP 3 produced by the hydrolysis of PtdIns- (4,5)- P 2 are part of a complex biochemical and signal transduction cascade .

Analyse Biochimique

Biochemical Properties

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes and proteins, playing a crucial role in the generation and transmission of cellular signals . The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound .

Cellular Effects

The effects of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) exerts its effects at the molecular level through various mechanisms. It can bind to important proteins such as Group IV cPLA 2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis . It can also be further phosphorylated to give triphosphates such as PtdIns- (3,4,5)- P 3 .

Metabolic Pathways

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYUDEZZGXKOJR-XMXDBXOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54N2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)